CNAdeCba

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is commonly found in certain cyanobacteria and algae, such as Spirulina and Porphyra tenera . Unlike vitamin B12, pseudovitamin B12 cannot be utilized by the human body for essential metabolic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CNAdeCba is synthesized by certain bacteria, including Propionibacterium freudenreichii, under specific growth conditions. The production involves fermentation processes where the bacteria are cultured in media supplemented with cobalt and 5,6-dimethylbenzimidazole . The presence of these supplements significantly enhances the yield of pseudovitamin B12.

Industrial Production Methods: Industrial production of pseudovitamin B12 typically involves large-scale fermentation using food-grade bacteria like Propionibacterium freudenreichii. The fermentation is carried out in controlled environments, often mimicking cheese production conditions, to optimize the yield of pseudovitamin B12 . The product is then purified using techniques such as ultra-high-performance liquid chromatography (UHPLC).

Analyse Chemischer Reaktionen

Types of Reactions: CNAdeCba undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior in different environments and its interaction with other compounds.

Common Reagents and Conditions: Common reagents used in the reactions involving pseudovitamin B12 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of pseudovitamin B12 depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxocobalamin, while reduction reactions can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

CNAdeCba has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the behavior of cobalamin analogues. In biology, it serves as a tool to investigate the metabolic pathways involving cobalamin-dependent enzymes . In medicine, pseudovitamin B12 is used in research to understand its potential inhibitory effects on the absorption and utilization of vitamin B12 in the human body .

Wirkmechanismus

The mechanism of action of pseudovitamin B12 involves its interaction with cobalamin-dependent enzymes. unlike vitamin B12, pseudovitamin B12 does not activate these enzymes. For instance, it does not function as a coenzyme for methionine synthase or methylmalonyl-CoA mutase, which are crucial for DNA synthesis and fatty acid metabolism . Instead, pseudovitamin B12 may inhibit the absorption of vitamin B12 by competing for binding sites on transcobalamin II, a protein responsible for transporting vitamin B12 in the bloodstream .

Vergleich Mit ähnlichen Verbindungen

CNAdeCba is often compared with other cobalamin analogues, such as methylcobalamin, cyanocobalamin, and hydroxocobalamin. These compounds are biologically active forms of vitamin B12 and are essential for various metabolic processes in the human body . In contrast, pseudovitamin B12 is biologically inactive and cannot be utilized by humans. This distinction highlights the uniqueness of pseudovitamin B12 and its potential impact on vitamin B12 metabolism .

List of Similar Compounds:- Methylcobalamin

- Cyanocobalamin

- Hydroxocobalamin

- Adenosylcobalamin

This compound’s structural similarity to these compounds makes it an interesting subject for research, particularly in understanding the nuances of cobalamin metabolism and its implications for human health .

Eigenschaften

CAS-Nummer |

13408-75-8 |

|---|---|

Molekularformel |

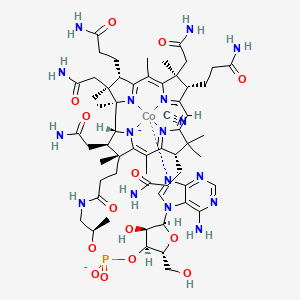

C59H83CoN17O14P-3 |

Molekulargewicht |

1344.325 |

IUPAC-Name |

[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cobalt;cyanide |

InChI |

InChI=1S/C58H85N16O14P.CN.Co/c1-26(87-89(84,85)88-47-34(23-75)86-53(46(47)83)74-25-69-52-45(74)51(65)67-24-68-52)22-66-42(82)16-17-55(6)32(18-39(62)79)50-58(9)57(8,21-41(64)81)31(12-15-38(61)78)44(73-58)28(3)49-56(7,20-40(63)80)29(10-13-36(59)76)33(70-49)19-35-54(4,5)30(11-14-37(60)77)43(71-35)27(2)48(55)72-50;1-2;/h19,24-26,29-32,34,46-47,50,53,75,83H,10-18,20-23H2,1-9H3,(H17,59,60,61,62,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,84,85);;/q;-1;/p-2/t26-,29-,30-,31-,32+,34-,46-,47-,50-,53+,55-,56+,57+,58+;;/m1../s1 |

InChI-Schlüssel |

SHOUIHFMLRXHEY-IOOXTKEKSA-L |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C(=NC=N8)N)CO.[C-]#N.[Co] |

Synonyme |

pseudovitamin B12 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.